(2E)-N-(2-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
Description
(2E)-N-(2-Nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic cinnamide derivative characterized by an ortho-nitrophenyl group on the amide nitrogen and a 3-(trifluoromethyl)phenyl substituent on the α,β-unsaturated carbonyl system. This compound belongs to a class of N-arylcinnamamides, which are studied extensively for their antimicrobial and antimycobacterial activities. The nitro and trifluoromethyl groups are electron-withdrawing substituents (EWGs) that influence the compound’s lipophilicity, electronic properties, and biological interactions .
Properties
IUPAC Name |
(E)-N-(2-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O3/c17-16(18,19)12-5-3-4-11(10-12)8-9-15(22)20-13-6-1-2-7-14(13)21(23)24/h1-10H,(H,20,22)/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVQTRILTPQRGA-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC2=CC(=CC=C2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC(=CC=C2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through the reaction of an appropriate amine with an α,β-unsaturated carbonyl compound under basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or using metal hydrides.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation, sulfonation, or alkylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid, alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives, nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated, sulfonated, or alkylated aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: Enamides can act as ligands in transition metal catalysis.
Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.
Biology
Biological Activity: Compounds with nitrophenyl and trifluoromethyl groups can exhibit antimicrobial, antifungal, or anticancer properties.
Medicine
Drug Development: Potential use as a pharmacophore in the development of new therapeutic agents.
Industry
Material Science: Used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of (2E)-N-(2-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitrophenyl and trifluoromethyl groups could influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of cinnamamides is highly dependent on substituents at the anilide (N-aryl) and cinnamoyl (α,β-unsaturated carbonyl) positions. Below is a comparative analysis of key analogues:
Key Observations
Electron-Withdrawing Groups (EWGs): The trifluoromethyl group enhances lipophilicity (logP ~3.5–4.0) and stabilizes the enamide structure via resonance, improving bacterial membrane penetration . However, the ortho position of the nitro group may introduce steric hindrance, reducing activity compared to para-substituted analogues .
Antimicrobial Spectrum: Chlorinated derivatives (e.g., 3,4-dichlorophenyl) exhibit broader activity against Gram-positive bacteria (e.g., Enterococcus faecalis) and mycobacteria compared to non-chlorinated compounds . The target compound’s nitro group may narrow its spectrum but enhance potency against specific strains like S. aureus through enhanced nitroreductase activation .
Cytotoxicity Trade-offs: Higher lipophilicity (e.g., from bis-CF₃ or dichloro substituents) correlates with increased cytotoxicity in serum-free media.
Research Findings and Data
Table 2: Activity Against Staphylococcus aureus
Table 3: Physicochemical Properties
| Compound | logP | Topological Polar Surface Area (Ų) | Hydrogen Bond Acceptors |
|---|---|---|---|
| Target Compound | 3.8 | 85 | 5 |
| (2E)-N-[3,5-bis(CF₃)phenyl]-3-phenylprop-2-enamide | 4.2 | 60 | 3 |
| (2E)-3-(4-Fluorophenyl)-N-[3-CF₃-phenyl]prop-2-enamide | 3.5 | 70 | 4 |
Biological Activity
(2E)-N-(2-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic organic compound characterized by its unique structural features, including a nitrophenyl group and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts.
- Chemical Formula : C16H11F3N2O3
- Molecular Weight : 336.26 g/mol
- CAS Number : 314251-27-9
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
-
Antimicrobial Activity :
- Various studies have shown that N-arylcinnamamide derivatives, including this compound, possess promising antimicrobial properties against a broad spectrum of bacteria and fungi. For instance, related compounds have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis .
- The presence of both nitro and trifluoromethyl groups is believed to enhance the antimicrobial efficacy of these compounds.
-
Anti-inflammatory Properties :
- The compound has been shown to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator in inflammatory responses. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .
- Similar compounds within the N-arylcinnamamide class have also demonstrated anti-inflammatory effects, indicating that this compound could serve as a lead compound for developing new anti-inflammatory drugs.
Structure-Activity Relationship (SAR)
The unique combination of substituents in this compound may confer distinct pharmacological properties compared to other compounds in its class. A comparative analysis with structurally similar compounds is illustrated below:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| (2E)-N-(4-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide | Nitro at para position | Anti-inflammatory |
| (2E)-N-(2-chloro-5-trifluoromethylphenyl)-3-phenylprop-2-enamide | Chlorine substituent | Varies with substitution |
| (2E)-N-(4-bromophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide | Bromine substituent | Potentially similar |
The presence of electron-withdrawing groups like nitro and trifluoromethyl enhances the reactivity and biological interactions of these compounds.
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study focused on various N-arylcinnamamide derivatives highlighted the antimicrobial activity of related compounds against multiple bacterial strains, suggesting that this compound may exhibit similar efficacy .
-
Anti-inflammatory Mechanism :
- Preliminary studies indicate that this compound may interact with proteins involved in inflammatory pathways, particularly those related to NF-κB signaling. Further research is required to elucidate its binding affinities and mechanisms of action .
Q & A
Basic: What are the optimal synthetic routes for (2E)-N-(2-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide?
Methodological Answer:
The synthesis typically involves a condensation reaction between 2-nitroaniline and a trifluoromethyl-substituted cinnamoyl chloride under basic conditions. Key steps include:
- Amide bond formation : Use anhydrous DMF as a solvent with triethylamine to deprotonate the amine .
- Stereochemical control : Maintain reaction temperatures below 40°C to favor the (2E)-isomer via kinetic control .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity. Confirm stereochemistry via H-NMR (trans coupling constant ) .
Basic: How is structural characterization of this compound performed?
Methodological Answer:
- NMR spectroscopy : H and C-NMR identify the (2E)-configuration (e.g., vinyl proton at δ 6.8–7.2 ppm as a doublet) and trifluoromethyl group (δ 120–125 ppm in F-NMR) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H] at m/z 379.1 (calc. 379.09).
- X-ray crystallography : Resolves spatial arrangement of nitro and trifluoromethyl groups, critical for understanding π-π stacking interactions .
Advanced: How do electronic effects of the nitro and trifluoromethyl groups influence reactivity?
Methodological Answer:
- Electrophilic substitution : The nitro group deactivates the phenyl ring, directing reactions to the meta position. In contrast, the trifluoromethyl group enhances electrophilicity at the α,β-unsaturated amide via electron-withdrawing effects .
- Reduction studies : Catalytic hydrogenation (H, Pd/C) reduces the nitro group to an amine (-NH) without affecting the trifluoromethyl moiety. Monitor intermediates via TLC and IR spectroscopy (disappearance of NO stretch at 1520 cm) .
Advanced: How can conflicting biological activity data across analogs be resolved?
Methodological Answer:
-
Data contradiction analysis : Compare IC values in enzyme inhibition assays (e.g., COX-2) using analogs with substituent variations. For example:
Compound Substituent IC (µM) Target -NO, -CF 0.12 Analog 1 -NO, -Cl 0.45 Analog 2 -NH, -CF >10 The nitro group enhances potency, while -CF improves membrane permeability . -
Statistical validation : Apply ANOVA to assess significance (p < 0.05) and use molecular dynamics simulations to validate binding poses .
Basic: What analytical techniques assess purity and stability?
Methodological Answer:
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to detect impurities (<0.5%).
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via UV-Vis (λ = 280 nm) and LC-MS to identify hydrolysis byproducts (e.g., free amine) .
Advanced: How to design experiments for structure-activity relationship (SAR) studies?
Methodological Answer:
- Analog synthesis : Systematically vary substituents (e.g., replace -CF with -CH, -Cl) via Suzuki-Miyaura coupling or nucleophilic substitution .
- Biological assays :
- In vitro : Measure IC against target enzymes (e.g., kinases) using fluorescence polarization.
- In silico : Perform docking (AutoDock Vina) and MD simulations (GROMACS) to correlate substituent effects with binding free energies .
- Data integration : Use multivariate regression to identify key physicochemical descriptors (e.g., logP, polar surface area) influencing activity .
Advanced: What computational methods predict metabolic pathways?
Methodological Answer:
- Software tools : Utilize GLORY (for phase I metabolism) and GLORYx (phase II) to identify probable sites of oxidation (e.g., benzylic carbon) and glucuronidation .
- In vitro validation : Incubate with human liver microsomes (HLMs) and analyze metabolites via UPLC-QTOF-MS. Compare computational predictions with empirical data to refine models .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Toxicity screening : Perform Ames test (bacterial reverse mutation assay) and zebrafish embryo toxicity (LC < 10 µM indicates high risk).
- PPE : Use nitrile gloves, lab coat, and fume hood to minimize exposure to nitroaromatic intermediates .
Advanced: How to address solubility challenges in biological assays?
Methodological Answer:
- Co-solvents : Prepare stock solutions in DMSO (<1% final concentration) and dilute in PBS with 0.1% Tween-80 to prevent aggregation.
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size 150–200 nm via solvent evaporation) to enhance aqueous dispersion and cellular uptake .
Advanced: What strategies resolve conflicting crystallographic vs. solution-phase structural data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
